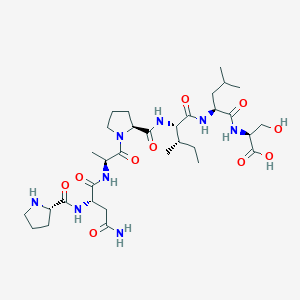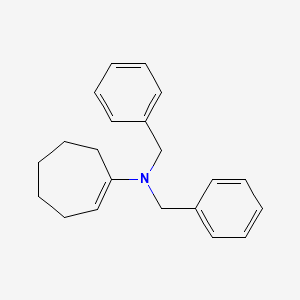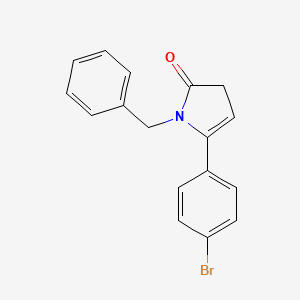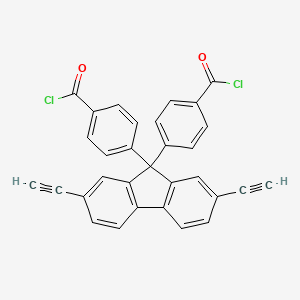
4,4'-(2,7-Diethynyl-9H-fluorene-9,9-diyl)dibenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(2,7-Diethynyl-9H-fluorene-9,9-diyl)dibenzoyl chloride is a complex organic compound that features a fluorene core with ethynyl and benzoyl chloride functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2,7-Diethynyl-9H-fluorene-9,9-diyl)dibenzoyl chloride typically involves multiple steps. One common method starts with the bromination of fluorene to obtain 2,7-dibromofluorene. This intermediate is then subjected to a palladium-catalyzed coupling reaction with ethynyl derivatives to introduce the ethynyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as column chromatography and recrystallization is essential to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(2,7-Diethynyl-9H-fluorene-9,9-diyl)dibenzoyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The benzoyl chloride groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The ethynyl groups can be oxidized or reduced under specific conditions.
Coupling Reactions: The ethynyl groups can engage in coupling reactions with other alkynes or aryl halides.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Lewis Acids: Such as aluminum chloride, used in Friedel-Crafts acylation.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the benzoyl chloride groups can yield various substituted benzoyl derivatives .
Applications De Recherche Scientifique
4,4’-(2,7-Diethynyl-9H-fluorene-9,9-diyl)dibenzoyl chloride has several scientific research applications:
Organic Electronics: Used in the synthesis of organic semiconductors and light-emitting diodes (OLEDs).
Material Science: Employed in the development of advanced materials with unique optical and electronic properties.
Medicinal Chemistry: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
Mécanisme D'action
The mechanism of action of 4,4’-(2,7-Diethynyl-9H-fluorene-9,9-diyl)dibenzoyl chloride involves its ability to interact with various molecular targets through its functional groups. The ethynyl groups can participate in π-π stacking interactions, while the benzoyl chloride groups can form covalent bonds with nucleophiles. These interactions enable the compound to modulate the activity of specific molecular pathways, making it useful in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(N,N-diphenylaniline): Another fluorene derivative used in organic electronics.
2,2’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): Used as a photoelectric material in OLEDs.
Uniqueness
4,4’-(2,7-Diethynyl-9H-fluorene-9,9-diyl)dibenzoyl chloride is unique due to its combination of ethynyl and benzoyl chloride functional groups, which provide a versatile platform for various chemical modifications and applications. Its structural features enable it to participate in a wide range of chemical reactions, making it a valuable compound in both research and industrial settings .
Propriétés
Numéro CAS |
823808-68-0 |
|---|---|
Formule moléculaire |
C31H16Cl2O2 |
Poids moléculaire |
491.4 g/mol |
Nom IUPAC |
4-[9-(4-carbonochloridoylphenyl)-2,7-diethynylfluoren-9-yl]benzoyl chloride |
InChI |
InChI=1S/C31H16Cl2O2/c1-3-19-5-15-25-26-16-6-20(4-2)18-28(26)31(27(25)17-19,23-11-7-21(8-12-23)29(32)34)24-13-9-22(10-14-24)30(33)35/h1-2,5-18H |
Clé InChI |
YXTFEEWGJLBYDJ-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC2=C(C=C1)C3=C(C2(C4=CC=C(C=C4)C(=O)Cl)C5=CC=C(C=C5)C(=O)Cl)C=C(C=C3)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[5-[5-[5-[[5-[5-(5-Pyridin-4-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]disulfanyl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]pyridine](/img/structure/B14218345.png)
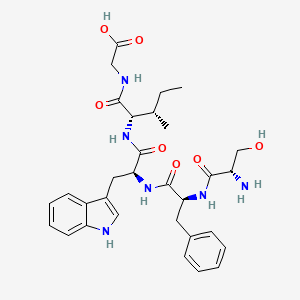
![1-[1-(Ethenyloxy)but-2-yn-1-yl]-4-(trifluoromethyl)benzene](/img/structure/B14218351.png)
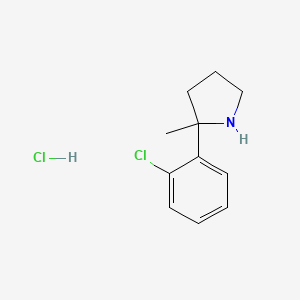
![Carbamic acid, butyl[(2,4,6-trimethoxyphenyl)methyl]-, methyl ester](/img/structure/B14218362.png)


![N-[(2R)-2-Hydroxy-2-(4-hydroxyphenyl)ethyl]butanamide](/img/structure/B14218377.png)
![11,11'-[(2,5-Diethynyl-1,4-phenylene)bis(oxy)]di(undecan-1-ol)](/img/structure/B14218385.png)
